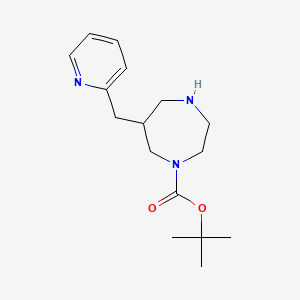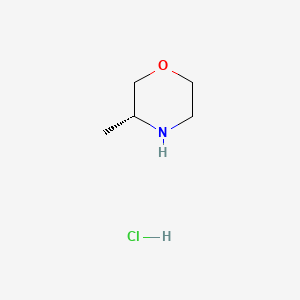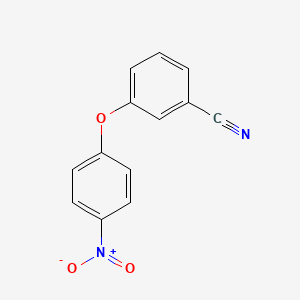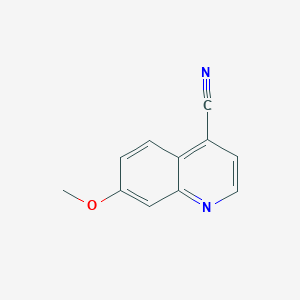
2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C12H17N3O, and it has a molecular weight of 219.28 g/mol . The InChI code is 1S/C12H17N3O/c13-11(16)12(6-9-15-12)5-1-2-10-3-7-14-8-4-10/h3-4,7-8,15H,1-2,5-6,9H2,(H2,13,16) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 219.28 g/mol . More detailed physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation in Pharmacology
Research has shown the synthesis of 2-azetidinones, including 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide, using novel methods like stirring and sonication. These compounds have been investigated for antidepressant and nootropic activities. Specifically, some derivatives exhibited significant antidepressant activity in a dose-dependent manner, suggesting the potential of the 2-azetidinone skeleton as a CNS active agent (Thomas et al., 2016).
Antimicrobial and Antitubercular Activities
A series of 2-azetidinone analogs, including those derived from pyridin-4-yl compounds, have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies have shown that certain derivatives possess significant activity against bacterial, fungal strains, and mycobacterium tuberculosis, indicating their potential in designing antibacterial and antitubercular agents (Chandrashekaraiah et al., 2014).
Applications in Organic Chemistry and Synthesis
The synthesis of 2-azetidine and pyrrolidine derivatives, including those derived from pyridin-4-yl compounds, has been achieved through various chemical methods. These compounds have shown potential in organic synthesis, leading to the development of new methodologies and pathways for creating functionalized azetidines and pyrrolidines (Xu et al., 2020).
Non-Linear Optical (NLO) and Molecular Docking Studies
Compounds including 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide have been synthesized and characterized for their non-linear optical properties. These studies provide insights into the structural and electronic characteristics of these compounds, offering potential applications in materials science (Jayarajan et al., 2019).
Potential in Drug Discovery and Development
The synthesis and investigation of azetidinones, including derivatives of pyridin-4-yl, have been explored in drug discovery, particularly in developing potential therapeutic agents. For instance, studies have shown that these compounds can exhibit significant biological effects in assays like zebrafish embryo developmental assays, presenting potential for new drug discovery (Feula et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
2-(3-pyridin-4-ylpropyl)azetidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-11(16)12(6-9-15-12)5-1-2-10-3-7-14-8-4-10/h3-4,7-8,15H,1-2,5-6,9H2,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWIENIHTCEUQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1(CCCC2=CC=NC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-4-[2-(1-methanesulfonyl-piperidin-2-yl)-ethyl]-pyridine](/img/structure/B1399378.png)



![6-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1399385.png)


![3-[(2-Methylpropyl)sulfanyl]aniline](/img/structure/B1399391.png)




